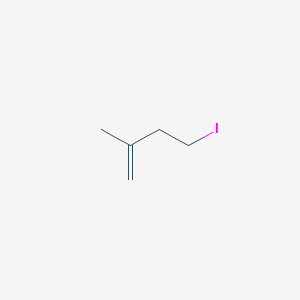

4-Iodo-2-methylbut-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMUECWVNKNZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437479 | |

| Record name | 1-Butene, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-52-0 | |

| Record name | 4-Iodo-2-methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53750-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electrophilic Halofluorination of the Alkene:the Terminal Double Bond Can Be Targeted by Electrophilic Fluorination Reagents.thieme Connect.dea Common Strategy is Halofluorination, Where a Source of Electrophilic Halogen E.g., N Bromosuccinimide and a Nucleophilic Fluoride Source E.g., Et₃n·3hf Are Used.thieme Connect.dein the Case of 4 Iodo 2 Methylbut 1 Ene, This Would Lead to the Addition of Fluorine and Another Halogen Across the Double Bond, Potentially Forming A1 Bromo 2 Fluoro 4 Iodo 2 Methylbutanederivative, Following Markovnikov S Rule Where the Electrophile Br+ Adds to the Less Substituted Carbon. Hypervalent Iodine Reagents Can Also Mediate Such Transformations.beilstein Journals.org

Potential Reagents for Fluorination Pathways

| Pathway | Reagent Class | Specific Examples | Expected Product from 4-Iodo-2-methylbut-1-ene |

| Nucleophilic Substitution | Metal Fluorides | AgF, KF, CsF | 4-Fluoro-2-methylbut-1-ene |

| Ammonium Fluorides | Tetrabutylammonium fluoride (B91410) (TBAF) researchgate.net | 4-Fluoro-2-methylbut-1-ene | |

| Electrophilic Addition | Halofluorination Reagents | NBS + Et₃N·3HF | 1-Bromo-2-fluoro-4-iodo-2-methylbutane |

| Electrophilic Fluorinating Agents | Selectfluor® + Lewis Acid | Fluorinated carbocation intermediate, leading to various products |

This table outlines potential synthetic routes. The specific outcomes and conditions would require experimental validation.

Thiol-Ene Chemistry Applications

The thiol-ene reaction is a powerful and efficient "click" reaction that involves the addition of a thiol (R-SH) to an alkene. alfa-chemistry.com The radical-mediated version of this reaction is particularly robust and proceeds via an anti-Markovnikov addition, offering high yields and tolerance to a wide range of functional groups. science.govthieme-connect.de

For this compound, the terminal alkene is an excellent substrate for the thiol-ene reaction. The process is typically initiated by a radical initiator, either through thermal decomposition or photochemical activation. alfa-chemistry.commdpi.com

The reaction mechanism involves three main stages:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the terminal carbon of the alkene in this compound, forming a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

Termination: Two radicals combine to terminate the chain.

This reaction would convert this compound into a functionalized thioether, specifically a 1-(alkylthio)-4-iodo-2-methylbutane derivative, while preserving the iodo-group for subsequent transformations.

Typical Components for a Radical-Mediated Thiol-Ene Reaction

| Component | Example | Role in Reaction |

| Ene | This compound | Alkene substrate. |

| Thiol | 1-Thioglycerol, Cysteine derivatives, Alkyl thiols | Provides the thiol group for addition. |

| Initiator | AIBN (Azobisisobutyronitrile), DMPA (2,2-Dimethoxy-2-phenylacetophenone) | Generates radicals upon heating or UV irradiation to start the reaction. unica.it |

| Solvent | THF, Methanol, or solvent-free | Reaction medium. |

| Energy Source | UV light (for photoinitiation) or Heat (for thermal initiation) | Provides energy for initiator decomposition. |

This table lists typical components for a thiol-ene reaction. The specific choice of thiol and initiator would determine the final product and reaction efficiency.

The orthogonality of the thiol-ene reaction makes it a highly attractive method for the late-stage functionalization of molecules containing the 2-methylbut-1-ene moiety.

Mechanistic Insights into 4 Iodo 2 Methylbut 1 Ene Reactivity

Nucleophilic Substitution Pathways Involving the Iodine Moiety

The iodine atom in 4-iodo-2-methylbut-1-ene serves as a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is central to its role as an alkylating agent in organic synthesis. The primary mechanism for this transformation is nucleophilic substitution, which can proceed through different pathways.

The strength of the carbon-halogen bond is a critical factor in determining the rate of nucleophilic substitution. youtube.com The carbon-iodine bond is the weakest among the halogens, leading to a higher reaction rate compared to its chloro and bromo analogs. youtube.comlibretexts.org This is because the larger size of the iodide ion makes it a better leaving group. byjus.com

The two main nucleophilic substitution mechanisms are the S(_N)1 and S(_N)2 pathways.

S(_N)2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. libretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. libretexts.org For this compound, which is a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles, as there is less steric hindrance around the reaction center. byjus.com

S(_N)1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the iodide ion to form a carbocation intermediate. libretexts.org This is then rapidly attacked by the nucleophile. libretexts.org Given that this compound is a primary halide, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less common unless rearrangement to a more stable carbocation is possible.

The choice between S(_N)1 and S(_N)2 mechanisms is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

Electrophilic Addition Reactions of the Alkene Functionality

The presence of a terminal double bond in this compound allows it to undergo electrophilic addition reactions. In these reactions, the π electrons of the alkene act as a nucleophile, attacking an electrophilic species. This type of reaction is a fundamental method for constructing more complex molecules.

The general mechanism for electrophilic addition involves two main steps:

Electrophilic Attack: The electrophile attacks the electron-rich double bond, forming a new sigma bond with one of the carbon atoms. This results in the formation of a carbocation intermediate on the other carbon of the former double bond. libretexts.org

Nucleophilic Attack: A nucleophile then attacks the carbocation, forming a second sigma bond and yielding the final addition product. libretexts.org

A key principle governing the regioselectivity of these additions is Markovnikov's Rule . This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. This is because the more substituted carbocation is more stable. cutm.ac.in

For this compound, the addition of an electrophile like HBr would proceed via the formation of the more stable tertiary carbocation, leading to a specific constitutional isomer as the major product.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| HBr | 2-Bromo-4-iodo-2-methylbutane |

| HCl | 2-Chloro-4-iodo-2-methylbutane |

| HI | 2,4-Diiodo-2-methylbutane |

Radical Reaction Chemistry of this compound

In the presence of radical initiators, such as peroxides, the addition of HBr to this compound can proceed through a radical chain mechanism. This leads to an anti-Markovnikov addition product.

The mechanism involves the following steps:

Initiation: The peroxide initiator generates a bromine radical.

Propagation: The bromine radical adds to the double bond at the less substituted carbon, forming a more stable tertiary radical. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical, which continues the chain reaction. cutm.ac.in

Organometallic Reagent Formation from this compound (e.g., Grignard, Alkenyllithium)

The carbon-iodine bond in this compound can be utilized to form highly reactive organometallic reagents, which are powerful nucleophiles in their own right.

Grignard Reagent Formation

Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of a Grignard reagent, (2-methylbut-3-en-1-yl)magnesium iodide. libretexts.org This reaction must be carried out under strictly anhydrous conditions as Grignard reagents are strong bases and will react with water. libretexts.org

The resulting Grignard reagent is a versatile intermediate that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com For example, its reaction with an aldehyde followed by an acidic workup would yield a secondary alcohol.

Alkenyllithium Reagent Formation

Alkenyllithium reagents can be prepared from this compound through a halogen-metal exchange reaction. This typically involves reacting the iodoalkene with an organolithium reagent, such as tert-butyllithium, at low temperatures. This method is often preferred for preparing functionalized organolithium compounds.

These alkenyllithium reagents are also potent nucleophiles and are used in a variety of synthetic transformations, including coupling reactions and additions to carbonyl compounds.

Advanced Synthetic Applications of 4 Iodo 2 Methylbut 1 Ene

Carbon-Carbon Bond Formation Strategies

The reactivity of 4-iodo-2-methylbut-1-ene, stemming from its electrophilic iodide-bearing carbon and its terminal alkene, allows for its participation in several key synthetic transformations.

Transition metal catalysis, particularly with palladium, provides powerful methods for forming carbon-carbon bonds. acs.org Alkyl halides like this compound are common electrophilic partners in these reactions. core.ac.uk

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for C-C bond formation. acs.org In these processes, a palladium catalyst facilitates the reaction between an electrophile (like an organohalide) and a nucleophile (like an organometallic reagent). thieme-connect.de this compound, as a primary alkyl iodide, is a suitable electrophilic substrate for various palladium-catalyzed couplings, including Suzuki, Negishi, and Sonogashira reactions, which proceed through an oxidative addition step of the C-I bond to a Pd(0) complex. core.ac.uknih.gov While specific examples with this compound are not extensively detailed in seminal reports, its structure is amenable to these standard transformations that are widely applied in the synthesis of complex molecules. thieme-connect.de

The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. researchgate.net This methodology is known for its tolerance of a wide variety of functional groups. While the Stille coupling is a robust synthetic tool, specific applications utilizing this compound as the coupling partner are not prominently featured in the surveyed literature. However, related structures, such as 4-(2-iodo-alkenyl)azetidinones, have been successfully employed in Stille reactions to synthesize macrocyclic precursors of natural products like lankacidins, demonstrating the feasibility of coupling alkenyl iodide moieties under these conditions. researchgate.net

Regioselectivity is a critical consideration in the cross-coupling of polyfunctional molecules. For this compound, the primary site of reactivity in palladium-catalyzed cross-coupling reactions is the sp³-hybridized carbon bearing the iodine atom. core.ac.ukthieme-connect.de The oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is generally a facile process for primary alkyl iodides. semanticscholar.org This leads to the selective formation of a new carbon-carbon bond at the C4 position, preserving the methallyl moiety. This is in contrast to dihalogenated aromatic systems where selectivity is dictated by the electronic and steric environment of the different C-X bonds. mdpi.comresearchgate.net The inherent reactivity difference between the C-I bond and the C=C double bond ensures that cross-coupling transformations proceed with high regioselectivity at the intended alkyl position. thieme-connect.de

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that forms an α,β-cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt complexes. rsc.org this compound has been utilized as a key reagent in synthetic sequences involving the Pauson-Khand reaction. For instance, in the total synthesis of 5-epi-cyanthiwigin I, it was used to alkylate a ketoester intermediate. This alkylation step was crucial for introducing the necessary carbon framework prior to a subsequent ring-closing metathesis and the key Pauson-Khand reaction. rsc.org

Table 1: Application of this compound in a Synthetic Route Involving the Pauson-Khand Reaction

| Substrate | Reagent | Base/Solvent | Product | Yield | Synthetic Context | Ref. |

| Ketoester 249 | This compound (250) | KOBu-t / tert-BuOH | Alkylated Ketone 251 | High | Total synthesis of 5-epi-cyanthiwigin I | rsc.org |

As a reactive primary alkyl iodide, this compound serves as an effective electrophile in alkylation reactions with various nucleophiles, including Grignard reagents and enolates. masterorganicchemistry.com These reactions are fundamental for constructing carbon skeletons. For example, it has been used in the alkylation of a dimedone-derived vinylogous ester, although under certain conditions, the desired product was not obtained, highlighting the dependence on specific reaction parameters. researchgate.net In another instance, attempts to use this compound to alkylate a kinetic enolate in the synthesis of dihydroartemisinic acid were unsuccessful, leading researchers to opt for a different electrophile. umich.edu These findings underscore the nuanced reactivity of the reagent. researchgate.net

Table 2: Selected Alkylation Reactions with this compound

| Nucleophile/Substrate | Reagent | Conditions | Product | Outcome/Yield | Ref. |

| Ketoester 249 | This compound | KOBu-t, tert-BuOH | Alkylated ketone 251 | High Yield | rsc.org |

| β-ketoester (±)-17 | This compound | Forcing conditions | No desired product | 0% | researchgate.net |

| Enolate of compound 7 | This compound | LDA, Et₂Zn | No desired product | 0% | umich.edu |

Catalytic Asymmetric Reactions Utilizing this compound as a Nucleophile

The unique electronic properties imparted by the iodine atom in this compound facilitate its use as an effective nucleophile in certain catalytic asymmetric reactions. Research has shown its utility in the conjugate addition to α,β-unsaturated 7-azaindoline amides. For instance, in the synthesis of an intermediate for blumiolide C, this compound participates in a conjugate addition, yielding the key intermediate with high efficiency. mdpi.com This reactivity highlights the compound's role in the stereoselective formation of carbon-carbon bonds, which is a fundamental process in the construction of chiral molecules. While broader applications in asymmetric catalysis are still being explored, its demonstrated success in specific contexts underscores its potential as a valuable reagent for creating stereochemically complex products.

Role as a Precursor in Complex Molecule and Natural Product Total Synthesis

This compound serves as a crucial precursor in the multistep total synthesis of several complex natural products. Its ability to act as an alkylating agent is frequently exploited to introduce the 3-methyl-3-butenyl side chain, a common structural motif in various biologically active molecules.

In the total synthesis of the marine diterpenoid 5-epi-cyanthiwigin I, this compound plays a pivotal role as an alkylating agent. rsc.org The synthesis strategy involves the alkylation of a β-ketoester intermediate. rsc.org This reaction is typically carried out under basic conditions to generate the desired ketone, which is a key step in assembling the complex carbon framework of the cyanthiwigin core. rsc.org

| Reaction | Starting Material | Reagent | Base | Product | Reference |

| Alkylation | Ketoester 249 | This compound (250) | KOBu-t | Ketone 251 | rsc.org |

Table 1: Application of this compound in the Synthesis of a Cyanthiwigin I Intermediate.

The halichondrins are a class of complex polyether macrolides isolated from marine sponges that exhibit potent anticancer activity. nih.gov Eribulin (B193375), a structurally simplified synthetic analog of halichondrin B, is an FDA-approved drug for treating certain types of cancer. google.compatentbuddy.com The total synthesis of these molecules is a significant challenge in organic chemistry. While various fragments are synthesized and coupled to create the final structure, the direct use of this compound is not explicitly detailed in the primary synthetic routes. Instead, structurally related building blocks, such as (3R)-2,4-diiodo-3-methylbut-1-ene, have been disclosed as key intermediates for the synthesis of halichondrin derivatives and eribulin analogs. google.com These di-iodinated compounds provide the necessary functionality for subsequent coupling reactions to build the complex architecture of these marine natural products.

Ieodomycins are antimicrobial compounds isolated from a marine strain of Bacillus. nih.gov Their total synthesis has been accomplished through various stereoselective routes. nih.govacs.org In the enantioselective total synthesis of (+)-ieodomycins A and B and their stereoisomers, a key fragment is an iodinated alkene. acs.org Specifically, a structural isomer of this compound, the (E)-4-iodo-3-methylbut-3-en-1-yl group, is incorporated into the molecular structure. This fragment is constructed through a sequence involving Wipf's modification of carboalumination followed by iodination. acs.org While not a direct application of this compound itself, this highlights the importance of the iodo-methyl-butene structural motif in the synthesis of this class of natural products.

| Natural Product Family | Key Iodinated Intermediate | Synthetic Steps | Reference |

| Ieodomycins | (E)-4-Iodo-3-methylbut-3-en-1-yl moiety | Keck asymmetric allylation, Wipf's carboalumination, Iodination, Stille cross-coupling | acs.org |

Table 2: Key Iodinated Moiety in Ieodomycin Synthesis.

Synthesis of Diverse Functionalized Organic Compounds

Beyond its role in total synthesis, this compound is a valuable reagent for preparing a range of functionalized organic molecules due to its electrophilic nature and the reactivity of its carbon-iodine bond.

A notable application of this compound is in the synthesis of functionalized cyclic boronates. lookchem.comchemicalbook.com These compounds are versatile intermediates in organic synthesis, particularly for Suzuki and other cross-coupling reactions. The synthesis involves the deprotonation of a borylated allylic sulfone and subsequent alkylation with an unsaturated electrophile like this compound. nih.govresearchgate.net The resulting substrate can then undergo ring-closing metathesis to form functionalized alkenyl boronates of various ring sizes. nih.govresearchgate.net This methodology provides access to structurally unique vinyl boronates that are not easily prepared by other methods. researchgate.net

Aminocarbonylation for Carboxamide Derivative Synthesis

The palladium-catalyzed aminocarbonylation of organic halides is a powerful method for the synthesis of amides, a ubiquitous functional group in pharmaceuticals and natural products. This reaction typically involves the coupling of an organic halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst. For a substrate like this compound, the reactive C–I bond is the site of the reaction, leading to the formation of α,β-unsaturated carboxamides.

The catalytic cycle is generally understood to begin with the oxidative addition of the allylic iodide to a Pd(0) complex, forming an allylpalladium(II) intermediate. This is followed by the migratory insertion of carbon monoxide into the palladium-carbon bond to generate an acylpalladium complex. The final step involves the nucleophilic attack of an amine on the acylpalladium species, which, after reductive elimination, releases the carboxamide product and regenerates the Pd(0) catalyst.

While specific studies detailing the aminocarbonylation of this compound are not extensively documented, the reaction conditions for similar aryl and vinyl iodides are well-established. acs.orgresearchgate.netorganic-chemistry.orgmdpi.com These reactions typically employ a palladium source, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to neutralize the hydrogen iodide formed.

Representative Conditions for Palladium-Catalyzed Aminocarbonylation of an Organic Iodide

| Parameter | Condition | Purpose/Comment |

| Catalyst | Pd(OAc)₂ or [Pd(allyl)Cl]₂ (1-5 mol%) | Source of the active Pd(0) catalyst. acs.orgorganic-chemistry.org |

| Ligand | Xantphos, DPEphos, or other phosphines (1-10 mol%) | Stabilizes the palladium center and influences reactivity. acs.org |

| CO Source | CO gas (1 atm) or CO-releasing molecules (e.g., Mo(CO)₆) | Provides the carbonyl group for the amide. organic-chemistry.org |

| Amine | Primary or secondary amines (1.1-2.0 equiv.) | The nitrogen nucleophile for amide formation. |

| Base | Et₃N or DBU (2.0-3.0 equiv.) | Scavenges the HI produced during the reaction. mdpi.com |

| Solvent | Toluene, DMF, or Dioxane | Aprotic solvent to facilitate the reaction. |

| Temperature | 50-100 °C | Provides thermal energy to drive the catalytic cycle. mdpi.com |

The resulting product, a 2-methyl-4-pentenamide derivative, retains the terminal alkene, which can be used for further synthetic modifications.

Pathways to Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. science.govbris.ac.uk this compound offers two distinct sites for the introduction of a fluorine atom: the carbon bearing the iodine and the terminal double bond.

Spectroscopic and Computational Characterization of 4 Iodo 2 Methylbut 1 Ene

Spectroscopic Methodologies for Structural and Purity Assessment

A suite of spectroscopic methods is employed to confirm the identity and assess the purity of 4-iodo-2-methylbut-1-ene. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer complementary information that, when combined, provides a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within this compound.

In ¹H NMR spectroscopy, the presence of vinylic protons is typically observed in the downfield region of the spectrum. The electronegativity of the iodine atom influences the chemical shifts of nearby protons, causing them to be deshielded.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the double bond (alkene) will show characteristic chemical shifts in the downfield region of the spectrum. docbrown.info The presence of five distinct signals in the ¹³C NMR spectrum of the parent compound, 2-methylbut-1-ene, confirms the five unique carbon environments. docbrown.info For this compound, the carbon atom bonded to the iodine will experience a significant downfield shift due to the halogen's electronegativity.

A related compound, 1-iodo-2-methylpropane, shows three distinct carbon environments in its ¹³C NMR spectrum. docbrown.info The carbon attached to the iodine atom in this molecule has a chemical shift of approximately 10.3 ppm. docbrown.info In another example, 4-iodo-2-methylbut-3-yn-2-ol, the carbon atoms of the methyl groups show a chemical shift around 31.34 ppm in the ¹³C NMR spectrum. sioc-journal.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 4.8 - 5.1 | 115 - 120 |

| C2 (C) | - | 140 - 145 |

| C3 (CH₂) | 2.5 - 2.8 | 40 - 45 |

| C4 (CH₂) | 3.1 - 3.4 | 5 - 10 |

| C5 (CH₃) | 1.7 - 1.9 | 20 - 25 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and alkyl iodide functionalities.

The C=C stretching vibration of the alkene group is typically observed in the region of 1640-1680 cm⁻¹. docbrown.info The C-H stretching vibrations of the vinyl group are expected to appear above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

For comparison, the IR spectrum of the related compound 2-methylbut-1-ene shows a characteristic C=C stretching absorption at approximately 1660 cm⁻¹ and C-H stretching vibrations around 3100 cm⁻¹, 2900 cm⁻¹, and in the 1290-1420 cm⁻¹ range. docbrown.info

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.03 g/mol ). nih.govbiosynth.com

The fragmentation of the molecular ion can provide valuable structural clues. A common fragmentation pathway for alkyl iodides is the loss of the iodine atom, which would result in a significant peak at m/z corresponding to the C₅H₉⁺ fragment (m/z 69). The fragmentation pattern of the related alkene, 2-methylbut-1-ene, shows a base peak at m/z 55, corresponding to the loss of a methyl group. docbrown.info The mass spectrum of 2-methylbut-1-ene also displays a molecular ion peak at m/z 70. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Possible Neutral Loss |

| 196 | [C₅H₉I]⁺ | (Molecular Ion) |

| 127 | [I]⁺ | C₅H₉ |

| 69 | [C₅H₉]⁺ | I |

| 55 | [C₄H₇]⁺ | CH₂I |

| 41 | [C₃H₅]⁺ | C₂H₄I |

Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of individual components. In the context of this compound, GC-MS can be used to separate the compound from any impurities or byproducts from a synthesis reaction and to provide a mass spectrum for definitive identification. nih.gov The retention time in the gas chromatogram provides an additional layer of identification when compared to a known standard.

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and geometry of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It can be used to calculate various molecular properties, including optimized geometry, electronic energies, and spectroscopic parameters. science.govmaterialssquare.com For this compound, DFT calculations can predict its three-dimensional structure, bond lengths, and bond angles. aps.org These theoretical predictions can then be compared with experimental data to validate the computational model. Furthermore, DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. science.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. science.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This technique calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would be expected to reveal transitions associated with the π → π* excitation of the carbon-carbon double bond and possibly transitions involving the iodine atom. The presence of the heavy iodine atom could also lead to spin-orbit coupling effects, which might influence the excited state dynamics. However, to date, no specific TD-DFT studies detailing the optical properties of this compound have been found in the reviewed literature.

Analysis of HOMO-LUMO Energy Gaps and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's excitability. A smaller gap generally suggests that the molecule can be more easily excited.

A computational analysis of this compound would likely show the HOMO localized around the electron-rich C=C double bond and the lone pairs of the iodine atom. The LUMO would likely be associated with the antibonding orbitals of the C=C bond and the C-I bond. The precise energy values of the HOMO, LUMO, and the resulting energy gap for this specific compound are not available in published research.

The charge distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule. In this compound, the region around the double bond and the iodine atom would be expected to have a higher electron density.

Vibrational Spectra Simulation and Interpretation

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These simulations are valuable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands.

For this compound, a vibrational analysis would predict characteristic frequencies for the C=C stretching of the alkene, C-H stretching and bending modes of the methyl and methylene groups, and the C-I stretching frequency. The C-I stretch would be expected at a low frequency due to the heavy mass of the iodine atom. While PubChem lists the availability of a vapor phase IR spectrum, a detailed computational simulation and interpretation for this compound is not present in the scientific literature. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Charge Transfer)

The study of intermolecular interactions is crucial for understanding the physical properties of a substance in its condensed phases. While this compound is not a classical hydrogen bond donor, it can act as a hydrogen bond acceptor through its iodine atom and the π-system of the double bond.

Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. Charge transfer interactions are also possible. A recent computational study on haloalkenes has shown that they can act as electron density acceptors in noncovalent interactions, with the nature of these interactions depending on the number and type of halogen atoms. acs.orgnih.gov However, a specific analysis of the intermolecular forces governing the condensed phase of this compound has not been reported.

Pharmacological and Biological Activity Research of 4 Iodo 2 Methylbut 1 Ene Derivatives

Exploration in Medicinal Chemistry and Bioactive Molecule Development

The utility of 4-Iodo-2-methylbut-1-ene as a precursor in medicinal chemistry is well-documented. The presence of the iodine atom enhances its electrophilic nature, facilitating its use as an alkylating agent in the synthesis of diverse molecular scaffolds. biosynth.comlshtm.ac.uk This reactivity is crucial for constructing new pharmaceutical agents.

A significant application of this compound is in the synthesis of substituted imidazo[2,1-b] lshtm.ac.ukoxazines. lshtm.ac.uk In one synthetic pathway, it was used to alkylate 2-chloro-4-nitroimidazole, a key step in producing a series of novel compounds evaluated for their antimicrobial properties. lshtm.ac.uk This process highlights the compound's role in creating complex heterocyclic systems, which are prominent in many biologically active molecules. The ability to readily modify its structure has cemented its role as a valuable intermediate in the development of new bioactive compounds for drug discovery and materials science.

Antimicrobial Efficacy Investigations

Derivatives of this compound have been the subject of significant research regarding their antimicrobial properties against a range of pathogens. These investigations have revealed potent activity, particularly against the bacterium responsible for tuberculosis and several protozoan parasites.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and effective drugs. ijpsjournal.comaablocks.com In this context, derivatives of this compound have shown considerable promise.

Researchers have synthesized and evaluated a series of 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] lshtm.ac.ukoxazines derived from this compound. lshtm.ac.uk These compounds were tested for their activity against Mycobacterium tuberculosis. The studies revealed that certain derivatives exhibit potent antitubercular activity, with some showing IC₅₀ values in the low micromolar range, underscoring the compound's potential as a foundational structure for developing new TB therapies. The synthesis of these novel nitroheterobicyclic analogues was part of an effort to identify new active scaffolds to serve as backup candidates for existing TB drugs like delamanid (B1670213) and pretomanid. lshtm.ac.uk

Parasitic diseases, such as visceral leishmaniasis caused by Leishmania donovani and Chagas disease caused by Trypanosoma cruzi, affect millions of people worldwide, yet treatment options remain limited. mdpi.combvsalud.org Research into novel therapeutic agents is critical.

Derivatives of this compound have demonstrated notable efficacy against these parasites. Specifically, compounds synthesized using this building block have shown potent activity in vitro. The same class of 7-substituted 2-nitroimidazooxazines that showed promise against TB was also found to be active against T. cruzi. lshtm.ac.uk This dual activity makes these derivatives particularly interesting for further investigation.

A study highlighted the potent anti-parasitic activity of these novel compounds, reporting Minimum Inhibitory Concentration (MIC) values against both Leishmania donovani and Trypanosoma cruzi. The selectivity of these compounds is also a key feature, as they showed significantly less activity against human fibroblast cells (MRC-5), suggesting a favorable toxicity profile.

Table 1: In Vitro Anti-parasitic Activity of a this compound Derivative

This table displays the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against two parasitic protozoa and a human cell line to indicate selectivity.

| Organism | Type | MIC (µM) |

|---|---|---|

| Leishmania donovani | Protozoan Parasite | 0.046 |

| Trypanosoma cruzi | Protozoan Parasite | 0.17 |

Source:

Potential as a Lead Structure in Drug Discovery Initiatives

The demonstrated biological activities of its derivatives position this compound as a valuable lead structure in modern drug discovery. A lead structure is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve better drug-like properties.

The research into antitubercular and anti-parasitic agents derived from this compound validates its potential. lshtm.ac.uk The ability to synthesize derivatives with potent, low-micromolar efficacy against challenging pathogens like Mycobacterium tuberculosis, Leishmania donovani, and Trypanosoma cruzi is a significant finding. lshtm.ac.uk The versatility of this compound allows for the creation of diverse libraries of compounds, which can be screened for various biological targets. Its successful use in generating novel nitroimidazooxazines with dual antimicrobial activity serves as a strong proof-of-concept for its application in lead discovery programs aimed at tackling infectious diseases. lshtm.ac.uk

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3R)-2,4-diiodo-3-methylbut-1-ene |

| 2-chloro-4-nitroimidazole |

| 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] lshtm.ac.ukoxazines |

| Delamanid |

| Eribulin (B193375) |

| Pretomanid |

| Baccharin |

| Cinnamic acid |

Emerging Research Directions and Future Prospects for 4 Iodo 2 Methylbut 1 Ene

Innovations in Synthetic Strategies for Enhanced Sustainability

Recent research has emphasized the development of more sustainable and environmentally friendly methods for synthesizing 4-Iodo-2-methylbut-1-ene and related iodoarenes. acs.orgnih.gov Traditional methods often involve harsh conditions and generate significant waste. Innovations are focused on improving atom economy and utilizing greener reagents and catalysts.

One promising approach involves the use of hypervalent iodine chemistry, which offers a versatile and eco-friendly strategy for a wide range of transformations. acs.orgnih.gov This method utilizes readily available, non-toxic materials and avoids the need for transition metals, presenting a sustainable alternative. acs.orgnih.gov The high reactivity of hypervalent iodine reagents stems from the strong electrophilicity of the central iodine atom and the excellent leaving group ability of the aryl iodine group. acs.org

Another avenue of innovation is the direct electrophilic iodination of organic compounds using elemental iodine or iodides, which are considered more environmentally benign starting materials. researchgate.net Nature itself provides a blueprint for this, employing enzymatic processes with co-catalysts like vanadium or iron to activate iodide for carbon-iodine bond formation. researchgate.net Researchers are exploring similar catalytic systems to achieve efficient iodination under mild conditions. researchgate.net For instance, the iodination of 3-methylbut-3-en-1-ol using iodine in the presence of triphenylphosphine (B44618) and imidazole (B134444) represents a common laboratory-scale synthesis. d-nb.inforesearchgate.net

The development of one-pot syntheses for diaryliodonium salts, which are precursors to various organoiodine compounds, also contributes to sustainability by reducing the number of reaction steps and purification processes. nih.gov These methods often involve the oxidation of iodoarenes followed by condensation with aromatic compounds. nih.gov

Expanding Catalytic Applications in Stereoselective Transformations

The unique electronic and steric properties of this compound make it a valuable reagent in catalytic stereoselective transformations, which are crucial for the synthesis of complex molecules with specific three-dimensional arrangements.

The presence of the iodine atom makes it an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been harnessed in various catalytic processes. For example, palladium-catalyzed reactions are a significant area of application. beilstein-journals.orgunipr.it Palladium catalysts can activate the carbon-iodine bond, enabling cross-coupling reactions like the Suzuki-Miyaura coupling. beilstein-journals.org A notable application is the cascade cyclocarbopalladation of propargylic amides containing an aryl iodide moiety, followed by Suzuki-Miyaura coupling with arylboronic acids to produce tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones with high regio- and stereoselectivity. beilstein-journals.org

Furthermore, this compound can act as a nucleophile in certain reactions. In a study on antitubercular agents, it was used in catalytic asymmetric reactions with imines to produce chiral β-amino acid derivatives, where the iodine atom facilitated C-C bond formation under mild conditions. The compound has also been employed in the synthesis of functionalized cyclic boronates, which are important intermediates in organic synthesis. chemicalbook.com

The development of new chiral catalysts continues to expand the scope of stereoselective reactions involving this compound. For example, chiral iodine(III) reagents are being developed for stereoselective synthesis. cardiff.ac.uk The ability to control the stereochemistry of reactions is paramount in the synthesis of pharmaceuticals and other biologically active molecules. mcmaster.caacs.org

Development of Novel Functional Materials and Polymers

The reactivity of this compound, particularly its terminal double bond, makes it a candidate for the development of novel functional materials and polymers. The incorporation of this iodine-containing monomer can impart unique properties to the resulting polymers.

Vinyl ethers, which share structural similarities with the alkene portion of this compound, are known to be useful in polymer chemistry. chemrxiv.org The presence of the iodine atom in polymers derived from this compound could offer several advantages. For instance, the carbon-iodine bond can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties. This could lead to the creation of materials with specific optical, electronic, or biomedical applications.

While direct polymerization studies of this compound are not extensively detailed in the provided search results, the general principles of alkene polymerization suggest its potential. The synthesis of functionalized cyclic boronates from this compound also points towards its utility in creating complex polymeric structures. chemicalbook.com The development of tailored homogeneous catalytic methodologies for sustainable synthesis is a key theme, with palladium and potassium iodide systems showing promise in activating aryl bromides and iodides for coupling and C-H activation chemistry, which could be extended to polymerization processes. unipr.it

Deeper Elucidation of Structure-Reactivity Relationships and Biological Mechanisms

A deeper understanding of the relationship between the structure of this compound and its reactivity is crucial for optimizing its use in synthesis and for exploring its potential biological applications. The interplay between the double bond, the methyl group, and the iodine atom governs its chemical behavior.

The iodine atom significantly influences the molecule's reactivity, acting as an excellent leaving group in nucleophilic substitutions and activating the molecule for electrophilic additions. The methyl group at the 2-position can influence the regioselectivity and stereoselectivity of reactions at the double bond. chemrevise.org Computational studies can provide valuable insights into the reaction mechanisms and transition states, helping to predict and control the outcomes of reactions involving this compound.

From a biological perspective, this compound has been investigated for its potential activities. It is described as an alkylating agent that can form a covalent bond with DNA, potentially leading to cytotoxic effects on tumor cells. biosynth.com Its use as a building block in the synthesis of antitubercular agents highlights its potential in medicinal chemistry. However, the precise mechanisms by which it exerts its biological effects are not fully understood. Further research is needed to elucidate its interactions with biological macromolecules and to identify potential therapeutic targets. This includes studying its role in the synthesis of natural products and their analogues, such as in the total synthesis of isoxeniolide A. ethz.ch

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9I | chemicalbook.comnih.gov |

| Molecular Weight | 196.03 g/mol | chemicalbook.combiosynth.comnih.gov |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 53750-52-0 | chemicalbook.comnih.gov |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~130 °C | |

| SMILES | CC(=C)CCI | biosynth.comuni.lu |

| InChIKey | WOMUECWVNKNZEP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Q & A

Q. What are the optimal synthetic conditions for 4-Iodo-2-methylbut-1-ene to maximize yield and purity?

- Methodological Answer : Synthesis should prioritize controlled iodination of 2-methylbut-1-ene derivatives. Use anhydrous conditions to prevent hydrolysis of intermediates, and employ inert atmospheres (e.g., nitrogen) to avoid oxidative side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purification via fractional distillation or column chromatography is recommended. Safety protocols, including PPE (gloves, goggles) and proper waste disposal, are critical due to the compound’s potential toxicity . Validate purity using NMR (e.g., absence of proton signals for byproducts) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the vinylic proton (δ ~5.0–5.5 ppm) and methyl groups (δ ~1.5–2.0 ppm). The iodine atom’s electronegativity causes deshielding of adjacent carbons.

- IR Spectroscopy : Confirm C-I stretches (~500–600 cm⁻¹) and alkene C-H stretches (~3050–3100 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with iodine loss.

Address ambiguities by cross-referencing with computational methods (e.g., DFT for predicted NMR shifts) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Conduct reactions in fume hoods with spill trays.

- Use chemically resistant gloves (nitrile) and eye protection.

- Store in amber glass bottles under inert gas to prevent light-induced decomposition.

- Dispose of waste via halogen-specific protocols, avoiding aqueous systems to prevent iodide leaching .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Design kinetic studies comparing Suzuki-Miyaura or Heck reactions with analogous alkenes. Vary ligands (e.g., Pd(PPh₃)₄ vs. bulky phosphines) to assess steric effects. Use Arrhenius plots to quantify activation barriers. Analyze regioselectivity via NMR or X-ray crystallography. Note that the methyl group at C2 may hinder transmetalation steps, requiring optimized ligand systems .

Q. What factors govern the thermal stability of this compound, and how can decomposition pathways be monitored?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–200°C at 10°C/min).

- GC-MS/IR : Identify decomposition products (e.g., HI, isobutylene).

- Kinetic Studies : Perform isothermal experiments to model degradation rates. Stabilizers like radical inhibitors (BHT) may extend shelf life. Correlate stability with solvent polarity and storage conditions .

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of literature data, focusing on variables such as solvent polarity, catalyst loading, and temperature. Replicate conflicting experiments under standardized conditions. Apply statistical tools (e.g., ANOVA) to identify outliers or systematic errors. Use quantum mechanical calculations to reconcile experimental vs. theoretical activation energies .

Q. What strategies optimize the regioselectivity of electrophilic additions to this compound?

- Methodological Answer : Compare Markovnikov vs. anti-Markovnikov outcomes using HBr or HOCl. Employ polar solvents (e.g., DCM) to stabilize carbocation intermediates. Use deuterium labeling to track protonation sites. Computational modeling (e.g., NBO analysis) can predict charge distribution and guide reaction design .

Data Presentation Guidelines

| Parameter | Example for Synthesis Optimization | Relevance |

|---|---|---|

| Temperature (°C) | 0–25 (iodination step) | Minimizes side reactions |

| Catalyst | I₂, ZnCl₂ (Lewis acid) | Enhances electrophilic iodination |

| Yield (%) | 65–85 | Indicates efficiency of purification steps |

| Purity (NMR) | >95% | Validates synthetic protocol robustness |

Critical Evaluation Criteria

- Experimental Design : Ensure controls (e.g., blank reactions) are included to validate product formation pathways .

- Statistical Rigor : Report confidence intervals for kinetic data and use error propagation models .

- Literature Gaps : Highlight understudied areas, such as photochemical reactivity or environmental degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.